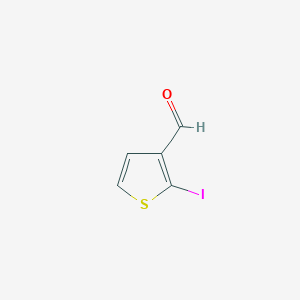

2-Iodothiophene-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodothiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3IOS/c6-5-4(3-7)1-2-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBBCHBIMBAUEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3IOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356038 | |

| Record name | 2-iodothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18812-40-3 | |

| Record name | 2-iodothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Iodothiophene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity: 2-Iodothiophene-3-carbaldehyde

CAS Number: 18812-40-3

Molecular Formula: C₅H₃IOS

Molecular Weight: 238.05 g/mol

InChI Key: XQBBCHBIMBAUEN-UHFFFAOYSA-N

Physicochemical Properties

Table 1: Physicochemical Data of this compound and Related Compounds

| Property | This compound | 3-Iodothiophene-2-carbaldehyde |

| CAS Number | 18812-40-3[2][3][4] | 930-97-2[1] |

| Molecular Formula | C₅H₃IOS[2][3] | C₅H₃IOS[1] |

| Molecular Weight | 238.05 g/mol [3] | 238.05 g/mol [1] |

| Melting Point | Data not available | 81-85 °C |

| Purity | ≥95.0% - 98%[2][3] | ≥95% |

Experimental Protocols

Synthesis of 2-Iodothiophene (A Precursor)

A common precursor for substituted iodothiophenes is 2-iodothiophene itself. A general laboratory-scale synthesis involves the direct iodination of thiophene.

Materials:

-

Thiophene

-

Benzene (or a suitable alternative solvent like Ligroin)[5]

-

Yellow mercuric oxide

-

Iodine

-

Ether

-

Dilute sodium thiosulfate solution

-

Calcium chloride

Procedure:

-

In a wide-mouthed, glass-stoppered bottle cooled in an ice-water bath, combine 35 g (0.42 mole) of thiophene and 50 cc of benzene.[5]

-

With continuous shaking, alternately add small portions of 75 g (0.35 mole) of yellow mercuric oxide and 109 g (0.43 mole) of iodine over a period of 15-20 minutes, maintaining cooling as needed. The mercuric oxide will change color to crimson mercuric iodide.[5]

-

Filter the reaction mixture and wash the residue with three 25-cc portions of ether.[5]

-

Combine the filtrate and washings and treat with a dilute solution of sodium thiosulfate to remove any excess iodine.[5]

-

Dry the organic layer over 5 g of calcium chloride and then filter.[5]

-

Remove the ether and benzene by distillation on a steam bath.[5]

-

The resulting residue is then purified by fractional distillation under reduced pressure to yield 2-iodothiophene. The boiling point is reported as 73 °C at 15 mmHg.[5]

Another synthetic route involves the reaction of 2-chlorothiophene with sodium iodide in a mixed solvent system of acetone and THF.[6]

Application in Suzuki-Miyaura Cross-Coupling Reactions for Drug Discovery

This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of complex heterocyclic compounds through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. This reaction forms a carbon-carbon bond between the iodothiophene and a boronic acid or ester, enabling the introduction of various aryl or heteroaryl substituents. Thiophene-containing molecules are of significant interest as they are scaffolds for a wide range of biologically active compounds, including kinase inhibitors.

General Protocol for Suzuki-Miyaura Coupling:

This is a representative procedure for the coupling of an aryl halide with a boronic acid, which can be adapted for this compound.

Materials:

-

This compound (or another halo-thiophene derivative)

-

Arylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Potassium carbonate)

-

Solvent (e.g., a mixture of dioxane and water)

Procedure:

-

In a reaction vessel, dissolve the dibromothiophene aldehyde (e.g., 4,5-dibromothiophene-2-carboxaldehyde as a model) in a dioxane/water mixture (e.g., 6:1 v/v).[7]

-

To this solution, add the desired boronic acid (1.1 equivalents), potassium carbonate (2 equivalents), and the palladium catalyst (e.g., 0.05 equivalents of tetrakis(triphenylphosphine)palladium(0)).[7]

-

Heat the reaction mixture to 90 °C and stir overnight (approximately 12 hours).[7]

-

For a sequential double coupling, add the second boronic acid (1.5 equivalents) and additional potassium carbonate (2.2 equivalents) and continue heating for another 12 hours.[7]

-

After cooling to room temperature, partition the mixture between ether and water. The organic layer is then separated, dried, and concentrated.[7]

-

The crude product is purified by column chromatography.[7]

Applications in Drug Development and Signaling Pathways

Thiophene derivatives are recognized as "privileged structures" in medicinal chemistry due to their presence in numerous FDA-approved drugs. They are key components in the development of various therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial compounds.

This compound, with its reactive iodide and aldehyde functionalities, serves as a versatile starting material for the synthesis of libraries of compounds for biological screening. The aldehyde group can be readily transformed into other functional groups or used in condensation reactions, for instance, to form chalcones, which are known for their biological activities.[8]

A significant application of thiophene derivatives is in the development of kinase inhibitors . Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is often implicated in diseases like cancer. The thiophene scaffold can be elaborated through reactions like the Suzuki coupling to generate molecules that can bind to the ATP-binding site of kinases, thereby inhibiting their activity. For example, substituted thieno[2,3-d]pyrimidines, which can be synthesized from thiophene precursors, have shown inhibitory activity against protein kinase CK2 and FLT3 kinase.

Experimental workflow for drug discovery.

Inhibition of a generic kinase signaling pathway.

Safety and Handling

2-Iodothiophene and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. These compounds are often air and light-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) in a dark, cool place is recommended. They are incompatible with strong oxidizing agents, strong bases, and strong reducing agents. In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.

References

- 1. 3-Iodothiophene-2-carbaldehyde | 930-97-2 | AAA93097 [biosynth.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 001chemical.com [001chemical.com]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-Iodothiophene synthesis - chemicalbook [chemicalbook.com]

- 7. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Iodothiophene-3-carbaldehyde for Researchers and Drug Development Professionals

An authoritative overview of the physicochemical properties, synthesis, and reactivity of 2-Iodothiophene-3-carbaldehyde, a versatile building block in medicinal chemistry and materials science.

Core Properties and Identification

This compound is a substituted thiophene derivative featuring an iodine atom at the 2-position and a formyl group at the 3-position. This arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules, particularly through cross-coupling reactions. Its identity and fundamental properties are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 18812-40-3 | [1][2][3] |

| Molecular Formula | C₅H₃IOS | [1][2][3] |

| Molecular Weight | 238.05 g/mol | [1][2][3] |

| Physical Form | Solid (Predicted) | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Density | No data available | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and THF. |

Note: Experimental physical property data for this compound is limited in publicly available literature. The physical form is predicted based on the properties of similar structures, such as its isomer, 3-Iodothiophene-2-carbaldehyde, which is a powder with a melting point of 81-85 °C[4][5].

Spectroscopic and Analytical Data

| Technique | Expected Characteristics |

| ¹H NMR | The proton spectrum is expected to show two doublets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the two protons on the thiophene ring. The aldehyde proton will appear as a singlet further downfield (typically δ 9.5-10.5 ppm). |

| ¹³C NMR | The carbon spectrum will show characteristic peaks for the aldehyde carbonyl carbon (around δ 180-190 ppm), the carbon-iodine bond (which will be significantly shifted), and the other carbons of the thiophene ring. |

| IR Spectroscopy | A strong absorption band is expected in the region of 1670-1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde. C-H stretching and bending vibrations for the aromatic ring will also be present. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z = 238, corresponding to the molecular weight of the compound. Isotopic patterns for iodine and sulfur will also be observable. |

Synthesis and Purification

The synthesis of this compound can be approached through a few key synthetic strategies, primarily involving the introduction of a formyl group onto a pre-iodinated thiophene ring. Two common methods for formylation of aromatic compounds are the Vilsmeier-Haack reaction and ortho-lithiation followed by quenching with a formylating agent.

Proposed Synthetic Route: Lithiation and Formylation of 2-Iodothiophene

A plausible and regioselective method for the synthesis of this compound involves the directed ortho-metalation of 2-iodothiophene. The iodine atom can direct the lithiation to the adjacent 3-position. The resulting organolithium species can then be reacted with a formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group.

Experimental Protocol: Lithiation and Formylation (General Procedure)

This protocol is a general procedure for the ortho-formylation of a halo-aromatic compound and would require optimization for the specific synthesis of this compound.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2-iodothiophene (1 equivalent) and anhydrous tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether or ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.

Chemical Reactivity and Applications in Drug Development

The presence of both an aldehyde and an iodo-substituent on the thiophene ring makes this compound a highly versatile synthetic intermediate. The aldehyde group can undergo a wide range of reactions, including reductive amination, Wittig reactions, and condensations. The iodo-substituent is particularly well-suited for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that is extensively used in the synthesis of pharmaceuticals and complex organic molecules. In this reaction, the iodine atom of this compound can be coupled with a variety of organoboron compounds in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of substituents at the 2-position of the thiophene ring.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

This is a general protocol for the Suzuki-Miyaura coupling of an aryl iodide and requires optimization for specific substrates.

-

Reaction Setup: To a round-bottom flask or a microwave vial, add this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction Execution: The reaction mixture is heated under an inert atmosphere (nitrogen or argon) at a temperature typically ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. As with most organic reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Specific toxicity data for this compound is not available, but it should be treated as a potentially hazardous substance. Store in a cool, dry, and dark place under an inert atmosphere to prevent degradation.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its dual functionality allows for a wide range of chemical transformations, with the Suzuki-Miyaura coupling being a key reaction for the synthesis of complex substituted thiophenes. While some of its physical and spectroscopic properties are not yet fully characterized in the literature, its synthetic utility is clear. This guide provides a foundational understanding for researchers and professionals looking to utilize this compound in their work.

References

An In-Depth Technical Guide to the Synthesis of 2-Iodothiophene-3-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 2-iodothiophene-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The document is intended for researchers, chemists, and professionals in drug development. It delves into the mechanistic rationale behind synthetic choices, offers a detailed, field-proven experimental protocol, and discusses the critical aspects of reaction optimization and product characterization. The primary focus is on the direct electrophilic iodination of thiophene-3-carbaldehyde, a route that is both efficient and regioselective.

Introduction: Strategic Importance of this compound

This compound (CAS No. 18812-40-3) is a bifunctional heterocyclic compound of significant interest.[1][2] Its structure incorporates two key reactive handles: an aldehyde group at the 3-position, which is amenable to a wide array of transformations such as reductive amination, Wittig reactions, and condensations; and an iodine atom at the 2-position. The carbon-iodine bond is a versatile precursor for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the facile introduction of diverse molecular fragments.[3] This unique combination of functionalities makes it a strategic intermediate for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceuticals and organic electronic materials.

This guide provides a detailed examination of its synthesis, focusing on practical and efficient laboratory-scale preparation.

Synthetic Strategy Analysis: A Tale of Two Approaches

The synthesis of this compound can be approached from two primary retrosynthetic pathways. The choice between these routes hinges on starting material availability, regioselectivity control, and overall efficiency.

-

Strategy A: Electrophilic Iodination of Thiophene-3-carbaldehyde. This is the most direct approach, involving the introduction of an iodine atom onto the pre-formed thiophene-aldehyde scaffold.

-

Strategy B: Formylation of 2-Iodothiophene. This route begins with 2-iodothiophene and seeks to introduce the aldehyde group at the C3 position.

While seemingly straightforward, each pathway presents unique challenges related to the electronic properties of the thiophene ring.

Causality of Experimental Choice: Why Electrophilic Iodination is Preferred

The thiophene ring is an electron-rich heterocycle, generally susceptible to electrophilic aromatic substitution. However, the aldehyde group at the C3 position is moderately deactivating due to its electron-wasting resonance and inductive effects. This deactivation makes electrophilic substitution more challenging compared to unsubstituted thiophene.

Despite this, the sulfur atom's lone pairs provide sufficient activation, and substitution is strongly directed to the C2 and C5 positions. In 3-substituted thiophenes, the C2 position is the most electronically activated and sterically accessible site for electrophiles. Therefore, a properly chosen electrophilic iodinating agent can achieve high regioselectivity for the desired C2 position.

Conversely, attempting the formylation of 2-iodothiophene (Strategy B) is problematic. A Vilsmeier-Haack formylation, a standard method for heteroaromatics, would likely yield the undesired 2-iodothiophene-5-carbaldehyde, as formylation of 2-substituted thiophenes preferentially occurs at the C5 position. A lithiation-based approach would require complex directing group strategies to overcome the inherent acidity of the C5 proton.

The Core of the Synthesis: Electrophilic Iodination

The key to a successful synthesis lies in activating an iodine source to generate a potent electrophile capable of reacting with the moderately deactivated thiophene ring. Molecular iodine (I₂) itself is generally not electrophilic enough.[3] Reagents such as N-Iodosuccinimide (NIS) have become the standard, but they often require activation by a Brønsted or Lewis acid to enhance their iodinating power.[4]

Mechanism of Action: Acid-Catalyzed NIS Iodination

The reaction proceeds via an electrophilic aromatic substitution mechanism. The role of the acid catalyst is critical. It protonates the succinimide carbonyl oxygen, which significantly increases the electrophilicity of the iodine atom, effectively generating a more potent "I⁺" source. The thiophene's π-system then attacks the electrophilic iodine, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base (like the solvent or the conjugate base of the acid) restores aromaticity and yields the final product.

Caption: Diagram 2: Experimental Workflow for Synthesis.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add thiophene-3-carbaldehyde (1.12 g, 10.0 mmol) and absolute ethanol (50 mL). Stir until the aldehyde is fully dissolved. Add p-toluenesulfonic acid monohydrate (190 mg, 1.0 mmol).

-

Addition of Reagent: To the stirring solution, add N-iodosuccinimide (2.47 g, 11.0 mmol) in one portion. Wrap the flask with aluminum foil to protect the reaction from light, as iodine-containing compounds can be light-sensitive.

-

Reaction: Allow the mixture to stir at room temperature. The reaction is typically complete within 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The product spot will be less polar than the starting material.

-

Workup - Quenching: Once the reaction is complete, pour the mixture into a beaker containing 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any unreacted NIS and iodine. Stir for 5 minutes.

-

Workup - Solvent Removal & Extraction: Transfer the mixture to a round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator. The resulting mixture will be an aqueous slurry. Transfer this to a separatory funnel and extract with dichloromethane (3 x 30 mL).

-

Workup - Washing: Combine the organic layers. Wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 50 mL) and brine (1 x 50 mL). The bicarbonate wash removes any residual acidic catalyst.

-

Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to afford the crude product, typically as a pale yellow solid.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure this compound. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) may be effective.

Expected Results and Characterization

-

Yield: 85-95%

-

Appearance: Off-white to pale yellow solid.

-

Molecular Formula: C₅H₃IOS

-

Molecular Weight: 238.05 g/mol

-

Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques:

-

¹H NMR: Expect characteristic shifts for the two remaining thiophene protons and the aldehyde proton.

-

¹³C NMR: Expect five distinct carbon signals.

-

Mass Spectrometry: The molecular ion peak [M]⁺ should be observed at m/z ≈ 238.

-

Trustworthiness: A Self-Validating System

The protocol described is robust and contains internal checks for success.

-

TLC Monitoring: Provides a real-time assessment of reaction progress, preventing incomplete reactions or the formation of over-iodinated byproducts.

-

Quenching Step: The use of sodium thiosulfate not only stops the reaction but also removes colored iodine impurities, simplifying purification. A successful quench is indicated by the disappearance of any yellow/brown iodine color.

-

Aqueous Washes: The bicarbonate wash is crucial for removing the acid catalyst, which could interfere with subsequent reactions or purification.

-

Spectroscopic Validation: The final confirmation of the desired regiochemistry and purity via NMR and MS provides an unambiguous validation of the synthetic outcome.

By following these steps, a researcher can be confident in obtaining the target compound with high purity and in good yield, ready for use in subsequent synthetic endeavors.

References

-

Prakash, G. K. S., Mathew, T., Hoole, D., Esteves, P. M., Wang, Q., Rasul, G., & Olah, G. A. (2004). N-Halosuccinimides in trifluoromethanesulfonic acid and BF₃-H₂O, allowing the halogenations of deactivated aromatics. Journal of the American Chemical Society, 126(48), 15770–15776. [Link]

-

001Chemical. CAS No. 18812-40-3, this compound. [Link]

-

PubChem. Thiophene-3-carbaldehyde. National Center for Biotechnology Information. [Link]

-

Abacipharmtech. This compound. [Link]

Sources

Synthesis of 2-Iodothiophene-3-carbaldehyde from Thiophene: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for producing 2-iodothiophene-3-carbaldehyde, a valuable building block in pharmaceutical and materials science research, starting from the readily available precursor, thiophene. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Two primary synthetic strategies are commonly employed for the synthesis of this compound from thiophene:

-

Pathway A: Formylation followed by Iodination. This route involves the initial formylation of thiophene to yield thiophene-3-carbaldehyde, which is subsequently iodinated.

-

Pathway B: Iodination followed by Formylation. In this alternative pathway, thiophene is first iodinated to produce 2-iodothiophene, which is then formylated to the final product.

This guide will elaborate on both pathways, presenting the necessary reagents, reaction conditions, and detailed experimental procedures.

Pathway A: Formylation of Thiophene followed by Iodination

This synthetic route first introduces the formyl group onto the thiophene ring, followed by a regioselective iodination.

Step 1: Synthesis of Thiophene-3-carbaldehyde

The formylation of thiophene can be achieved through various methods, with the Vilsmeier-Haack reaction being a prominent example. This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or phosgene. The Vilsmeier-Haack reaction is a widely used method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.

Experimental Protocol: Vilsmeier-Haack Formylation of Thiophene

-

Materials: Thiophene, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Dichloromethane (DCM, anhydrous), Sodium acetate, Deionized water.

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve thiophene (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation and Reaction: In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 1.2 eq) to N,N-dimethylformamide (DMF, 3.0 eq) at 0 °C with stirring. Allow the mixture to stir for 15-30 minutes at this temperature. Slowly add the freshly prepared Vilsmeier reagent to the solution of thiophene via the dropping funnel, maintaining the reaction temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture back to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium acetate

electrophilic substitution of 2-iodothiophene

An In-depth Technical Guide to the Electrophilic Substitution of 2-Iodothiophene

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 2-iodothiophene. Thiophene, an electron-rich aromatic heterocycle, readily undergoes electrophilic substitution, primarily at its C2 and C5 (α) positions. The presence of an iodine atom at the C2 position directs incoming electrophiles almost exclusively to the C5 position. This document details the underlying principles of reactivity and regioselectivity governing these transformations. Key reactions, including nitration, halogenation, Friedel-Crafts acylation, and Vilsmeier-Haack formylation, are discussed in detail. For each reaction, quantitative data on conditions and yields are summarized, and representative experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate reaction mechanisms, regioselectivity rationale, and general experimental workflows, serving as a practical resource for synthetic chemists in research and development.

Core Principles of Reactivity and Regioselectivity

Electronic Properties of the Thiophene Ring

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. Its aromaticity arises from the delocalization of six π-electrons (four from the carbon-carbon double bonds and two from a lone pair on the sulfur atom) across the ring. This electron-rich π-system makes thiophene significantly more reactive towards electrophiles than benzene. The general mechanism for electrophilic aromatic substitution (SEAr) on thiophene involves the attack of an electrophile on the π-system to form a resonance-stabilized carbocation intermediate, known as a σ-complex or arenium ion, followed by deprotonation to restore aromaticity.

Attack at the C2 (α) position is heavily favored over the C3 (β) position because the resulting intermediate is more stable. The positive charge in the C2-attack intermediate can be delocalized over three atoms, including the sulfur atom, resulting in three resonance structures. In contrast, attack at the C3 position yields a less stable intermediate with only two resonance structures, and the sulfur atom is less effective at stabilizing the charge.[1]

Influence of the C2-Iodo Substituent

The iodine atom at the C2 position exerts two opposing electronic effects:

-

Inductive Effect (-I): As a halogen, iodine is more electronegative than carbon and withdraws electron density from the ring through the sigma bond. This effect deactivates the ring towards electrophilic attack compared to unsubstituted thiophene.

-

Resonance Effect (+R): The iodine atom possesses lone pairs of electrons that can be donated to the thiophene ring through π-conjugation. This effect increases the electron density at the ortho and para positions (C3 and C5).

For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups overall. However, the resonance effect still dictates the position of substitution, directing incoming electrophiles to the positions activated by electron donation.

Positional Selectivity in 2-Iodothiophene

The regioselectivity of electrophilic substitution on 2-iodothiophene is a combination of the directing effect of the iodo group and the intrinsic reactivity of the thiophene ring.

-

Inherent Ring Activation: The α-positions (C2, C5) of thiophene are inherently more reactive than the β-positions (C3, C4).

-

Substituent Directing Effect: The iodo group at C2 is an ortho, para-director. The C3 position is ortho to the iodine, and the C5 position is para.

-

Steric Hindrance: The C3 position is sterically hindered by the adjacent, bulky iodine atom.

Combining these factors, the incoming electrophile is overwhelmingly directed to the C5 position. This position is the most electronically activated (an α-position that is also para to the iodo group) and is sterically accessible. Reactions such as nitration and halogenation of 2-iodothiophene yield the 5-substituted product with very high selectivity.[2][3]

Key Electrophilic Substitution Reactions

This section details common electrophilic substitution reactions performed on 2-iodothiophene.

Nitration

Nitration introduces a nitro (-NO₂) group onto the thiophene ring, typically using a nitrating agent like nitric acid in the presence of a dehydrating agent. For a reactive substrate like thiophene, milder conditions are required to prevent oxidation and polysubstitution. The nitration of 2-iodothiophene with acetyl nitrate selectively produces 2-iodo-5-nitrothiophene.[2]

Data Presentation: Nitration of 2-Iodothiophene

| Electrophile | Reagents/Conditions | Product | Yield (%) | Reference |

| NO₂⁺ | Acetyl Nitrate | 2-Iodo-5-nitrothiophene | Not specified | [2] |

| NO₂⁺ | Fuming HNO₃, Acetic Anhydride, Acetic Acid, 10°C | 2-Nitrothiophene (85%) & 3-Nitrothiophene (15%) | 70-85% (on unsubstituted thiophene) | [4][5][6] |

Experimental Protocol: Synthesis of 2-Iodo-5-nitrothiophene (Representative)

This protocol is adapted from the general procedure for nitrating thiophene, optimized for selectivity.

-

Prepare the nitrating agent (acetyl nitrate) by carefully adding fuming nitric acid to a cooled (0-5°C) flask containing acetic anhydride, maintaining the temperature below 10°C.

-

In a separate three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 2-iodothiophene (1.0 equiv) in a mixture of acetic acid and acetic anhydride.

-

Cool the 2-iodothiophene solution to 10°C.

-

Slowly add the prepared acetyl nitrate solution dropwise to the thiophene solution, ensuring the reaction temperature does not exceed 20°C by using an ice bath.

-

After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

-

Pour the reaction mixture onto crushed ice with vigorous stirring. The product, 2-iodo-5-nitrothiophene, will precipitate as a pale yellow solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry in a desiccator away from light.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol or hexane.

Halogenation

Halogenation involves the introduction of a halogen atom (Cl, Br). N-Bromosuccinimide (NBS) is a common and effective reagent for the selective bromination of activated aromatic rings like thiophene. For 2-substituted thiophenes, bromination with NBS occurs selectively at the C5 position.[3]

Data Presentation: Halogenation of 2-Iodothiophene

| Electrophile | Reagents/Conditions | Product | Yield (%) | Reference |

| Br⁺ | N-Bromosuccinimide (NBS), CHCl₃, 0°C to RT | 2-Bromo-5-iodothiophene | Not specified | [7] (general method) |

Experimental Protocol: Synthesis of 2-Bromo-5-iodothiophene

-

In a round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve 2-iodothiophene (1.0 equiv) in chloroform or N,N-dimethylformamide (DMF).

-

Cool the solution to 0°C in an ice bath.

-

Add N-bromosuccinimide (1.0 equiv) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any remaining bromine, then with water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with hexanes) to obtain pure 2-bromo-5-iodothiophene.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (R-C=O) to the aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄).[8][9][10] The reaction is highly regioselective for thiophenes.[1] For 2-iodothiophene, acylation occurs at the C5 position to yield a 5-acyl-2-iodothiophene derivative.

Data Presentation: Friedel-Crafts Acylation of 2-Iodothiophene

| Electrophile | Reagents/Conditions | Product | Yield (%) | Reference |

| CH₃CO⁺ | Acetyl chloride, Stannic chloride (SnCl₄), Benzene, 0°C to RT | 2-Acetyl-5-iodothiophene | 79-83% (on unsubstituted thiophene) | [11] (adapted) |

Experimental Protocol: Synthesis of 2-Acetyl-5-iodothiophene

-

In a dry three-necked flask equipped with a mechanical stirrer, dropping funnel, and a calcium chloride tube, place 2-iodothiophene (1.0 equiv), acetyl chloride (1.0 equiv), and dry benzene as a solvent.

-

Cool the solution to 0°C in an ice-salt bath.

-

With efficient stirring, add freshly distilled stannic chloride (1.0 equiv) dropwise over 40 minutes, maintaining the temperature below 5°C. A colored solid complex will precipitate.

-

After the addition is complete, remove the cooling bath and stir the mixture for one hour at room temperature.

-

Hydrolyze the reaction complex by slowly adding a mixture of water and concentrated hydrochloric acid.

-

Separate the organic (benzene) layer, wash it with water, and dry over anhydrous calcium chloride.

-

Remove the benzene by distillation.

-

Distill the residue under reduced pressure to obtain pure 2-acetyl-5-iodothiophene.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a method to introduce a formyl (-CHO) group onto electron-rich aromatic rings.[12] The electrophile, known as the Vilsmeier reagent, is generated in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[13][14] While the reaction works on thiophenes, it can sometimes lead to complex mixtures or ipso-substitution (replacement of the existing substituent) with halothiophenes.[15]

Data Presentation: Vilsmeier-Haack Formylation of 2-Iodothiophene

| Electrophile | Reagents/Conditions | Product | Yield (%) | Reference |

| Chloroiminium ion | POCl₃, DMF, 100°C, 4h | 5-Iodothiophene-2-carbaldehyde (minor) and 5-Chlorothiophene-2-carbaldehyde (major) | 20% (combined) | [15] |

Experimental Protocol: Synthesis of 5-Iodothiophene-2-carbaldehyde

Note: This reaction may yield a mixture of products due to halogen exchange.

-

In a flame-dried flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0°C.

-

Slowly add phosphorus oxychloride (POCl₃) (2.2 equiv) dropwise to the DMF. Stir for 30 minutes at 0°C to form the Vilsmeier reagent.

-

Add 2-iodothiophene (1.0 equiv) to the reagent mixture.

-

Heat the reaction mixture to 80-100°C and stir for 4 hours.

-

Cool the mixture to room temperature and then carefully pour it onto crushed ice.

-

Neutralize the solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~7.

-

Extract the product with diethyl ether or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to separate the desired 5-iodothiophene-2-carbaldehyde from byproducts.

Visualizations

Diagram 1: General Mechanism of Electrophilic Substitution

Caption: General mechanism for C5 substitution on 2-iodothiophene.

Diagram 2: Rationale for C5 Regioselectivity

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. 2-Iodo-5-nitro-thio-phene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]

- 7. reddit.com [reddit.com]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. Friedel–Crafts Acylation [sigmaaldrich.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 14. ijpcbs.com [ijpcbs.com]

- 15. znaturforsch.com [znaturforsch.com]

formylation of 2-iodothiophene

An In-depth Technical Guide to the Formylation of 2-Iodothiophene

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The is a pivotal chemical transformation that yields 5-iodo-2-thiophenecarboxaldehyde, a highly versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The introduction of a formyl group onto the thiophene ring, specifically at the 5-position, provides a reactive handle for subsequent functionalization, such as carbon-carbon bond formation, oxidation, and reduction. This technical guide provides a comprehensive overview of the primary synthetic methodologies for achieving this transformation, with a focus on the Vilsmeier-Haack reaction and formylation via organometallic intermediates. Detailed experimental protocols, comparative data, and mechanistic diagrams are presented to assist researchers in selecting and optimizing the most suitable method for their specific applications.

Introduction

2-Iodothiophene is a readily available halogenated heterocycle.[1][2] Its C-I bond is particularly useful for a variety of cross-coupling reactions, while the thiophene ring itself is a common scaffold in biologically active molecules.[3] The targeted , primarily at the electron-rich C5 position, produces 5-iodo-2-thiophenecarboxaldehyde (also known as 2-iodo-5-formylthiophene).[4] This bifunctional molecule serves as a crucial building block, enabling orthogonal chemical modifications at two distinct sites. The aldehyde can be elaborated through Wittig reactions, condensations, or reductive aminations, while the iodide is amenable to Suzuki, Sonogashira, and Heck cross-coupling reactions.[5] This guide explores the core synthetic strategies for this important formylation reaction.

Core Formylation Methodologies

The two predominant strategies for the are electrophilic aromatic substitution, exemplified by the Vilsmeier-Haack reaction, and formylation of organometallic intermediates derived from lithium-halogen exchange or Grignard reagent formation.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[7][8] This iminium salt is a weak electrophile that reacts preferentially at the most electron-rich position of the heteroaromatic ring.[9] For 2-substituted thiophenes, formylation occurs almost exclusively at the 5-position.[8]

Formylation via Organometallic Intermediates

This approach leverages the reactivity of organometallic compounds to introduce a formyl group. It generally involves two steps: the formation of a nucleophilic organometallic species from 2-iodothiophene, followed by its reaction with an electrophilic formylating agent, most commonly DMF.[10]

-

Lithium-Halogen Exchange: This is a highly reliable method for generating aryllithium reagents from aryl halides.[10] Treatment of 2-iodothiophene with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures results in a rapid exchange of iodine for lithium. The resulting 2-thienyllithium species is then quenched with DMF to afford the aldehyde after aqueous workup.[11]

-

Grignard Reagent Formation: 2-Iodothiophene readily reacts with magnesium metal to form the corresponding Grignard reagent, 2-thienylmagnesium iodide.[12] This organomagnesium compound can then be treated with a formylating agent to yield the desired aldehyde. This method is a classic and effective route for functionalizing aryl halides.[13]

Data Presentation: Comparison of Formylation Methods

The selection of a formylation method often depends on factors such as substrate compatibility, desired yield, scalability, and reagent availability. The following table summarizes the key parameters for the primary methods discussed.

| Method | Key Reagents | Typical Reaction Conditions | Reported Yield (%) | Key Advantages | Key Disadvantages |

| Vilsmeier-Haack | 2-Iodothiophene, POCl₃, DMF | 0°C to 80°C, 2-15 h | Good to Excellent | Well-established, reliable, uses common reagents, high regioselectivity.[8][14] | Can be harsh for sensitive substrates; requires careful aqueous workup. |

| Lithium-Iodine Exchange | 2-Iodothiophene, n-BuLi, DMF | Anhydrous THF or Et₂O, -78°C to RT | Good to High | Fast reaction at low temperatures, high yields, excellent regioselectivity.[10][11] | Requires strictly anhydrous conditions and inert atmosphere; use of pyrophoric n-BuLi.[15][16] |

| Grignard Reagent | 2-Iodothiophene, Mg, DMF | Anhydrous THF or Et₂O, RT | Moderate to Good | Classic method, avoids pyrophoric reagents.[12] | Grignard formation can sometimes be sluggish; potential for side reactions.[17] |

Experimental Protocols

The following sections provide detailed experimental procedures for the key formylation methods. These are representative protocols and may require optimization based on laboratory conditions and scale.

Protocol 1: Vilsmeier-Haack Formylation

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of thiophenes.[18][19]

-

Reagent Preparation: In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.). Cool the flask to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the stirred DMF, maintaining the temperature below 10°C. Stir the resulting mixture at 0°C for 30-60 minutes. The solution may become viscous and form a crystalline solid (the Vilsmeier reagent).

-

Addition of Substrate: Dissolve 2-iodothiophene (1.0 eq.) in a minimal amount of anhydrous DMF or a suitable inert solvent (e.g., 1,2-dichloroethane). Add this solution dropwise to the Vilsmeier reagent mixture.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60°C. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-6 hours).

-

Workup: Cool the reaction mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and water.

-

Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution or sodium hydroxide until the pH is ~7-8. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by vacuum distillation to afford 5-iodo-2-thiophenecarboxaldehyde.

Protocol 2: Formylation via Lithium-Iodine Exchange

This protocol is based on standard procedures for lithium-halogen exchange followed by formylation.[11][18]

-

Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78°C using a dry ice/acetone bath.

-

Addition of Substrate: Add 2-iodothiophene (1.0 eq.) to the cold THF.

-

Lithiation: Add n-butyllithium (n-BuLi, 1.1 eq., typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, keeping the internal temperature below -70°C. Stir the mixture at -78°C for 1 hour.

-

Formylation: Slowly add anhydrous DMF (1.2 eq.) to the reaction mixture at -78°C. A color change is typically observed.

-

Warming and Quenching: Allow the reaction to warm slowly to room temperature and stir for an additional 1-2 hours. Quench the reaction by the careful addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction and Purification: Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After concentrating under reduced pressure, purify the residue by column chromatography or vacuum distillation to yield the final product.

Protocol 3: Formylation via Grignard Reagent

This protocol describes the formation of a Grignard reagent from 2-iodothiophene and its subsequent formylation.[12][20]

-

Setup: Place magnesium turnings (1.2 eq.) in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Add a small crystal of iodine to activate the magnesium surface.

-

Grignard Formation: Add a solution of 2-iodothiophene (1.0 eq.) in anhydrous THF dropwise to the magnesium turnings. The reaction may require gentle heating to initiate. Once initiated, the reaction should proceed exothermically. Maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed (typically 1-2 hours).

-

Formylation: Cool the resulting Grignard solution to 0°C. Slowly add anhydrous DMF (1.2 eq.) dropwise, maintaining the temperature below 10°C.

-

Workup: After stirring for 1-2 hours at room temperature, quench the reaction by pouring it into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute HCl.

-

Extraction and Purification: Extract the product with diethyl ether (3x). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude aldehyde by vacuum distillation or silica gel chromatography.

Mandatory Visualizations

The following diagrams illustrate the reaction mechanisms and experimental workflows discussed in this guide.

Caption: Vilsmeier-Haack reaction mechanism for 2-iodothiophene.

Caption: Experimental workflow for formylation via lithium-iodine exchange.

Caption: Experimental workflow for formylation via Grignard reagent formation.

References

- 1. 2-Iodothiophene | CymitQuimica [cymitquimica.com]

- 2. 2-Iodothiophene | C4H3IS | CID 18921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. parchem.com [parchem.com]

- 5. pure.york.ac.uk [pure.york.ac.uk]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Formylation - Common Conditions [commonorganicchemistry.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 14. znaturforsch.com [znaturforsch.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Spectral Analysis of 2-Iodothiophene-3-carbaldehyde

Introduction

2-Iodothiophene-3-carbaldehyde is a halogenated heterocyclic aldehyde of significant interest in synthetic organic chemistry and drug discovery. Its bifunctional nature, possessing both a reactive aldehyde group and a carbon-iodine bond suitable for cross-coupling reactions, makes it a versatile building block for the synthesis of more complex thiophene-containing molecules. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and comparative data from related structures.

Molecular Structure and Key Features

Before delving into the spectral data, it is crucial to understand the molecular structure of this compound. The molecule consists of a five-membered thiophene ring substituted with an iodine atom at the 2-position and a formyl (aldehyde) group at the 3-position. This substitution pattern dictates the electronic environment of each atom and, consequently, their spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and informative spectra.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals: one for the aldehyde proton and two for the thiophene ring protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0 - 10.2 | Singlet (s) | 1H | CHO | Aldehyde protons are highly deshielded and typically appear in this region. |

| ~7.6 - 7.8 | Doublet (d) | 1H | H5 | The proton at the 5-position is coupled to the proton at the 4-position. |

| ~7.1 - 7.3 | Doublet (d) | 1H | H4 | The proton at the 4-position is coupled to the proton at the 5-position. |

Expertise & Experience: The electron-withdrawing nature of the aldehyde group at C3 and the iodine at C2 will deshield the adjacent protons. The coupling constant (J-value) between H4 and H5 is expected to be in the range of 5-6 Hz, which is typical for protons on a thiophene ring.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum is expected to show five signals, one for each of the five carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~185 - 190 | C=O | The carbonyl carbon of the aldehyde is highly deshielded. |

| ~140 - 145 | C3 | The carbon bearing the aldehyde group is deshielded. |

| ~135 - 140 | C5 | Aromatic carbon adjacent to the sulfur atom. |

| ~130 - 135 | C4 | Aromatic carbon coupled to a proton. |

| ~80 - 85 | C2 | The carbon atom directly bonded to the highly electronegative iodine atom is significantly shielded due to the "heavy atom effect". |

Trustworthiness: The prediction of the C2 chemical shift is based on the known heavy atom effect of iodine, which induces a significant upfield shift for the directly attached carbon. This is a reliable and well-documented phenomenon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Absorption Data

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100 - 3000 | Medium | C-H stretch (aromatic) | Stretching vibrations of the C-H bonds on the thiophene ring. |

| ~2850 and ~2750 | Weak | C-H stretch (aldehyde) | Characteristic Fermi resonance doublet for the aldehyde C-H bond. |

| ~1680 - 1660 | Strong | C=O stretch (carbonyl) | The strong absorption is indicative of the carbonyl group of the aldehyde. Conjugation with the thiophene ring lowers the frequency from a typical aliphatic aldehyde. |

| ~1550 - 1400 | Medium | C=C stretch (aromatic) | Skeletal vibrations of the thiophene ring. |

| ~850 - 700 | Strong | C-H bend (aromatic) | Out-of-plane bending of the C-H bonds on the substituted thiophene ring. |

| ~600 - 500 | Medium | C-I stretch | Stretching vibration of the carbon-iodine bond. |

Authoritative Grounding: The characteristic carbonyl (C=O) stretching frequency for an aromatic aldehyde is a well-established diagnostic peak in IR spectroscopy.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. Electron Impact (EI) ionization is a common technique for such molecules.

Predicted Mass Spectrometry Data (EI)

| m/z | Proposed Fragment | Rationale |

| 238 | [M]⁺ | Molecular ion peak (C₅H₃IOS)⁺. |

| 237 | [M-H]⁺ | Loss of the aldehyde proton. |

| 209 | [M-CHO]⁺ | Loss of the formyl group. |

| 111 | [M-I]⁺ | Loss of the iodine atom. |

| 83 | [C₄H₃S]⁺ | Thienyl cation after loss of iodine and CHO. |

Expertise & Experience: In EI-MS, the molecular ion peak is expected to be prominent. Key fragmentation pathways would involve the loss of the iodine atom, the formyl group, or the aldehydic hydrogen, leading to the characteristic fragment ions listed. The presence of iodine would also give rise to a characteristic isotopic pattern for iodine-containing fragments, although the natural abundance of iodine is 100% ¹²⁷I.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

Caption: Workflow for NMR spectral acquisition and analysis.

FTIR Spectroscopy Protocol

-

Sample Preparation (Thin Film): If the sample is a solid or a viscous liquid, dissolve a small amount in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a KBr or NaCl salt plate and allow the solvent to evaporate, leaving a thin film of the sample.

-

Background Spectrum: Acquire a background spectrum of the clean, empty sample compartment.

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the sample spectrum. The final spectrum is presented as absorbance or transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectral data for this compound. By understanding these characteristic spectral fingerprints, researchers, scientists, and drug development professionals can confidently identify and characterize this important synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the laboratory. The synergy of these spectroscopic techniques provides a comprehensive structural elucidation, which is a cornerstone of modern chemical research and development.

References

-

001CHEMICAL. (n.d.). CAS No. 18812-40-3, this compound. Retrieved from [Link][3]

-

AbacipharmTech. (n.d.). This compound. Retrieved from [Link][4]

-

University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link][1]

-

SpectraBase. (n.d.). 2-Iodothiophene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link][5]

-

Sone, T., & Abe, Y. (1962). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the Chemical Society of Japan, 35(9), 1463-1467. Retrieved from [Link][8]

-

SpectraBase. (n.d.). 2-Iodothiophene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link][9]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link][2]

-

AlHamdan, A. K., Falah, A. M., & Deri, F. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 48(3). Retrieved from [Link][10][11]

-

ResearchGate. (n.d.). IR spectra of: (a) thiophene-2-carbaldehyde, (b) 2-(Piperidin-4-yl)ethanamine, (c) experimental of L2 and (d) DFT/B3LYP 6-311 ++ G (d,p) of L2. Retrieved from [Link][12]

Sources

- 1. IR Absorption Table [webspectra.chem.ucla.edu]

- 2. eng.uc.edu [eng.uc.edu]

- 3. 001chemical.com [001chemical.com]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. 2-Iodothiophene | C4H3IS | CID 18921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Thiophene, 2-iodo- [webbook.nist.gov]

- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst | Kuwait Journal of Science [journalskuwait.org]

- 12. researchgate.net [researchgate.net]

In-depth Technical Guide: The ¹H NMR Spectrum of 2-Iodothiophene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide focuses on the ¹H NMR spectrum of 2-iodothiophene-3-carbaldehyde, a substituted heterocyclic compound of interest in synthetic chemistry and drug discovery. Understanding its spectral features is crucial for reaction monitoring, quality control, and the structural elucidation of more complex derivatives.

Molecular Structure:

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

Following an extensive search of available scientific literature and spectral databases, specific experimental ¹H NMR data for this compound could not be located. Therefore, the following data is a prediction based on established principles of NMR spectroscopy and analysis of structurally similar compounds. The predicted spectrum would exhibit three distinct signals: a singlet for the aldehyde proton and two doublets for the thiophene ring protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| -CHO | 9.8 - 10.2 | Singlet (s) | - | 1H |

| H5 | 7.8 - 8.2 | Doublet (d) | 5.0 - 6.0 | 1H |

| H4 | 7.2 - 7.6 | Doublet (d) | 5.0 - 6.0 | 1H |

Predicted Spectral Analysis and Signal Justification

The predicted chemical shifts are influenced by the electronic environment of each proton:

-

Aldehyde Proton (-CHO): This proton is highly deshielded due to the strong electron-withdrawing nature of the adjacent carbonyl group and the aromatic ring. This results in a characteristic downfield chemical shift, typically appearing as a singlet in the range of 9.8-10.2 ppm.

-

Thiophene Ring Protons (H4 and H5): These protons are part of an aromatic system and are expected to resonate in the aromatic region of the spectrum.

-

H5: This proton is situated ortho to the sulfur atom and meta to the electron-withdrawing carbaldehyde group. It is also influenced by the iodine at the 2-position. The combined effects are predicted to place its resonance at the downfield end of the thiophene region, likely between 7.8 and 8.2 ppm.

-

H4: This proton is positioned ortho to the carbaldehyde group, which exerts a significant deshielding effect. It is also meta to the iodine atom. Its chemical shift is predicted to be between 7.2 and 7.6 ppm.

-

-

Coupling: The two adjacent protons on the thiophene ring, H4 and H5, are expected to exhibit spin-spin coupling, resulting in a doublet for each signal. The typical coupling constant for ortho protons on a thiophene ring (³JHH) is in the range of 5.0-6.0 Hz.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

The following provides a detailed, generalized methodology for obtaining the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's protons.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to achieve optimal homogeneity, which is essential for high-resolution spectra. This is typically an automated process on modern spectrometers.

3. Data Acquisition:

-

Set the appropriate spectral width to encompass all expected proton signals (e.g., from 0 to 12 ppm).

-

Use a standard single-pulse experiment.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 8 to 16 scans are typically sufficient.

-

A relaxation delay of 1-2 seconds between scans is generally adequate for quantitative analysis.

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons corresponding to each signal.

-

Analyze the peak multiplicities and measure the coupling constants.

Logical Relationships in Spectral Interpretation

The process of elucidating the structure from the ¹H NMR spectrum follows a logical workflow.

Caption: Workflow for ¹H NMR spectral analysis.

Conclusion

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2-Iodothiophene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Iodothiophene-3-carbaldehyde. Due to the limited availability of experimentally derived spectral data in peer-reviewed literature and public spectral databases for this specific compound, this guide presents predicted ¹³C NMR chemical shifts. These predictions are based on established principles of NMR spectroscopy and computational models, offering valuable insights for the structural elucidation and characterization of this molecule.

Predicted ¹³C NMR Chemical Shift Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These values were calculated using computational chemistry software, providing an estimation of the resonance for each carbon atom in a standard deuterated chloroform (CDCl₃) solvent. It is important to note that actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Aldehyde) | ~185 |

| C2 (Iodo-substituted) | ~80 |

| C3 (Formyl-substituted) | ~145 |

| C4 | ~138 |

| C5 | ~130 |

Experimental Protocols for ¹³C NMR Spectroscopy

The acquisition of high-quality ¹³C NMR spectra is crucial for the accurate structural analysis of organic compounds like this compound. Below is a detailed, generalized protocol for conducting such an experiment.

Sample Preparation

-

Sample Purity : Ensure the sample of this compound is of high purity to avoid signals from impurities interfering with the spectrum.

-

Solvent Selection : Deuterated chloroform (CDCl₃) is a common solvent for ¹³C NMR of non-polar to moderately polar organic compounds. Other deuterated solvents such as acetone-d₆, DMSO-d₆, or benzene-d₆ can be used depending on the sample's solubility and the desired chemical shift dispersion.

-

Concentration : Prepare a solution with a concentration typically ranging from 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard : Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Spectrometer Setup and Data Acquisition

A standard procedure for acquiring a proton-decoupled ¹³C NMR spectrum involves the following steps:

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity.

-

Tuning and Locking : Tune the probe to the ¹³C frequency and lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming : Shim the magnetic field to achieve homogeneity, which is essential for obtaining sharp spectral lines.

-

Pulse Sequence : Employ a standard single-pulse sequence with broadband proton decoupling. This simplifies the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon atom.

-

Acquisition Parameters :

-

Spectral Width : Set a spectral width that encompasses the expected range of ¹³C chemical shifts for organic molecules (typically 0-220 ppm).

-

Number of Scans : Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.[1]

-

Relaxation Delay (d1) : A relaxation delay of 1-2 seconds between pulses is typically sufficient for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T1 relaxation time) is necessary to ensure full relaxation of all carbon nuclei.

-

-

Data Processing :

-

Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing : Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction : Apply a baseline correction to obtain a flat baseline.

-

Referencing : Calibrate the chemical shift scale using the TMS signal at 0.00 ppm or the solvent's residual peak.

-

Structural Assignment and Rationale

The predicted chemical shifts can be rationalized based on the electronic environment of each carbon atom in this compound. The following diagram illustrates the molecular structure and the logical relationship between the carbon atoms and their expected chemical shift regions.

Caption: Molecular structure of this compound and its predicted ¹³C NMR chemical shift correlations.

The electron-withdrawing nature of the iodine atom at the C2 position and the aldehyde group at the C3 position significantly influences the chemical shifts of the thiophene ring carbons. The aldehydic carbon is expected to resonate at the lowest field (highest ppm value) due to the strong deshielding effect of the double-bonded oxygen. The carbon atom directly attached to the electronegative iodine (C2) is predicted to have a lower chemical shift compared to the other ring carbons. The remaining aromatic carbons (C4 and C5) will have chemical shifts in the typical aromatic region, with their exact values influenced by the substituents on the ring.

References

Solubility and Experimental Protocols for 2-Iodothiophene-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Iodothiophene-3-carbaldehyde, a heterocyclic aldehyde with potential applications in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on providing a framework for its determination, including detailed experimental protocols and a discussion of its potential reactivity based on related compounds.

Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₅H₃IOS and a molecular weight of approximately 238.05 g/mol .[1][2] The presence of an iodine atom, a polar carbaldehyde group, and the thiophene ring influences its polarity and, consequently, its solubility in various organic solvents. It is anticipated to exhibit some degree of solubility in polar organic solvents.

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility ( g/100 mL) at 25°C |

| Acetone | C₃H₆O | 20.7 | Requires Experimental Determination |

| Acetonitrile | C₂H₃N | 37.5 | Requires Experimental Determination |

| Chloroform | CHCl₃ | 4.81 | Requires Experimental Determination |

| Dichloromethane | CH₂Cl₂ | 9.08 | Requires Experimental Determination |

| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | Requires Experimental Determination |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | Requires Experimental Determination |

| Ethanol | C₂H₅OH | 24.5 | Requires Experimental Determination |

| Ethyl Acetate | C₄H₈O₂ | 6.02 | Requires Experimental Determination |

| Hexane | C₆H₁₄ | 1.88 | Requires Experimental Determination |

| Methanol | CH₃OH | 32.7 | Requires Experimental Determination |

| Tetrahydrofuran (THF) | C₄H₈O | 7.58 | Requires Experimental Determination |

| Toluene | C₇H₈ | 2.38 | Requires Experimental Determination |

Experimental Protocols

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of saturation.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-